molecular formula C9H12F2O4 B13676941 (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate

Cat. No.: B13676941
M. Wt: 222.19 g/mol
InChI Key: HHFRIKVEUQXMBO-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is an organic compound with the molecular formula C9H12F2O4 This compound is characterized by the presence of a difluorocyclopropane ring, which is a three-membered ring containing two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluorocarbene with an appropriate olefin to form the difluorocyclopropane ring. This reaction can be carried out under various conditions, including the use of metal catalysts and specific solvents to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include difluorocyclopropane derivatives with various functional groups, such as alcohols, amines, and carbonyl compounds. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology

These biomolecules can be used in various biological assays and studies to understand the role of fluorine in biological systems .

Medicine

In medicine, fluorinated compounds are often used in the design of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor for the synthesis of fluorinated drugs .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate involves its interaction with various molecular targets. The difluorocyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is unique due to the presence of both the difluorocyclopropane ring and the acetate groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

[1-(acetyloxymethyl)-2,2-difluorocyclopropyl]methyl acetate

InChI

InChI=1S/C9H12F2O4/c1-6(12)14-4-8(3-9(8,10)11)5-15-7(2)13/h3-5H2,1-2H3

InChI Key

HHFRIKVEUQXMBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(CC1(F)F)COC(=O)C

Origin of Product

United States

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